5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyrrolidine-sulfonyl-piperazine moiety attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The methoxyphenyl group can be added through electrophilic aromatic substitution, while the pyrrolidine-sulfonyl-piperazine moiety is attached via a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The fluorine atom and methoxyphenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The pyrrolidine-sulfonyl-piperazine moiety may play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(piperazin-1-yl)pyrimidine: Lacks the sulfonyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the sulfonyl group improves its solubility and pharmacokinetic profile.
Properties
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O3S/c1-28-16-6-4-15(5-7-16)18-17(20)19(22-14-21-18)23-10-12-25(13-11-23)29(26,27)24-8-2-3-9-24/h4-7,14H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHNJNXWVKPANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.